molecular formula C6H11ClF3NO B3097443 3-(Trifluoromethoxy)piperidine hydrochloride CAS No. 1310684-89-9

3-(Trifluoromethoxy)piperidine hydrochloride

Cat. No.: B3097443
CAS No.: 1310684-89-9
M. Wt: 205.60
InChI Key: UHUKHXXEPUCJFU-UHFFFAOYSA-N
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Description

  • Storage Conditions : Store at room temperature .

Scientific Research Applications

1. Role in Medicinal Chemistry

3-(Trifluoromethoxy)piperidine hydrochloride is a key component in medicinal chemistry, particularly in the synthesis of complex pharmaceutical compounds. A study by Garcia-Vázquez et al. (2021) highlights its use as a crucial building block for creating fluorinated piperidines, which are instrumental in drug discovery. This compound's functional versatility allows for chemoselective derivatization, providing a pathway to synthesize diverse analogs with high diastereoselectivity (García-Vázquez et al., 2021).

2. Catalytic Applications

The compound plays a significant role in catalysis. Chen et al. (2015) reported its involvement in the first catalytic trifluoromethoxylation of unactivated alkenes. This process uses 3-OCF3 substituted piperidines and is a breakthrough in the synthesis of sp(3) C-OCF3 bonds, demonstrating the compound's utility in advanced chemical synthesis (Chen et al., 2015).

3. Synthesis of Heterocyclic Compounds

This compound is also essential in the synthesis of heterocyclic compounds. For instance, Rioton et al. (2015) explored the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, achieved via an aziridinium intermediate, to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines. This synthesis is crucial for incorporating quaternary centers in heterocyclic chemistry (Rioton et al., 2015).

4. Structural and Spectroscopic Studies

In addition to its applications in synthesis, this compound is subject to extensive structural and spectroscopic studies. Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a compound structurally related to this compound, using X-ray diffraction and other spectroscopic techniques. Such studies are vital for understanding the physical and chemical properties of these compounds (Szafran et al., 2007).

Properties

IUPAC Name

3-(trifluoromethoxy)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKHXXEPUCJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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